
Methyl 4-hydroxyadamantane-1-carboxylate
Descripción general
Descripción
“Methyl 4-hydroxyadamantane-1-carboxylate” is a chemical compound with the CAS Number: 81968-76-5 . Its molecular weight is 210.27 and its molecular formula is C12H18O3 . The IUPAC name for this compound is methyl (1s,3R,4r,5S,7s)-4-hydroxyadamantane-1-carboxylate .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methanol and 4α-Hydroxyadamantane-1-carboxylic acid . The reaction conditions involve the use of hydrogen chloride in 1,4-dioxane at 20°C for 48 hours .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 210.27 . It is recommended to be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Methyl 4-hydroxyadamantane-1-carboxylate serves as a key intermediate in the synthesis of complex molecules. For instance, amino acetate functionalized Schiff base organotin(IV) complexes were synthesized using potassium derivatives, undergoing reactions with PhnSnCl4-n to yield compounds characterized by various spectroscopic techniques. These complexes displayed significant cytotoxicity against various human tumor cell lines, suggesting potential in anticancer drug development (Basu Baul et al., 2009).
Electrochemical Synthesis
The electrochemical synthesis of Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a derivative of methyl adamantane-1-carboxylate, highlights its utility in creating key intermediates for further chemical modifications. This process involved the electrochemical fluorination in pyridine–5HF under constant current conditions, showcasing an efficient method for introducing fluorine atoms into the adamantane structure (Monoi & Hara, 2012).
Advanced Materials Development
Adamantane derivatives are investigated for their unique structural properties, which can be leveraged in materials science. The synthesis of optically active fluoroadamantane derivatives, for instance, shows the potential of these compounds in creating materials with specific optical properties. Such materials could be useful in various applications, including optoelectronics and as components in complex molecular systems (Aoyama & Hara, 2013).
Mechanistic Studies in Organic Chemistry
Research on the carboxylation and subsequent rearrangements of adamantane derivatives provides insight into the mechanistic aspects of organic reactions involving these structures. For example, studies on Koch–Haaf carboxylation revealed information on the stereochemical outcomes and the nature of hydride transfer reactions, contributing to a deeper understanding of reaction mechanisms in organic synthesis (Alford et al., 1972).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-hydroxyadamantane-1-carboxylate is a derivative of adamantane, a class of compounds known for their potential in various fields such as pharmaceuticals and high-energy fuels . .
Mode of Action
As a derivative of adamantane, it may share some of the chemical and catalytic transformations characteristic of adamantane derivatives
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows for their utilization in the synthesis of various functional adamantane derivatives . .
Result of Action
As a derivative of adamantane, it may share some of the properties of adamantane derivatives, which are known for their potential in the synthesis of bioactive compounds and pharmaceuticals . .
Propiedades
IUPAC Name |
methyl 4-hydroxyadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVZUHZRMUARMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)
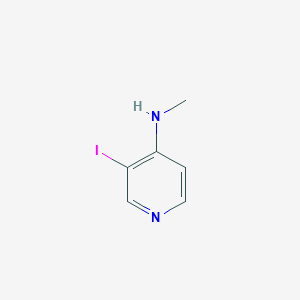
![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)
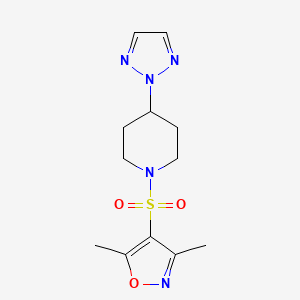
![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

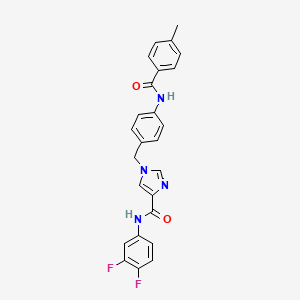
![2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2752742.png)
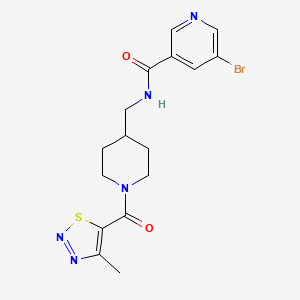
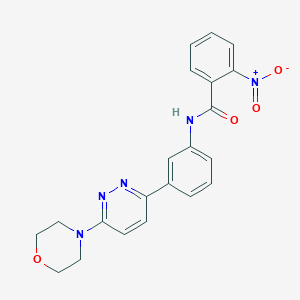
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)